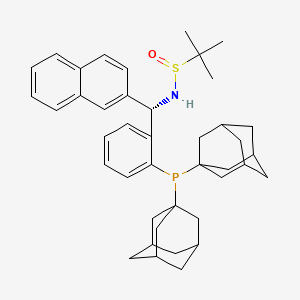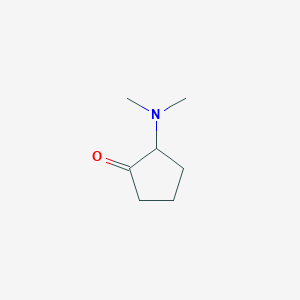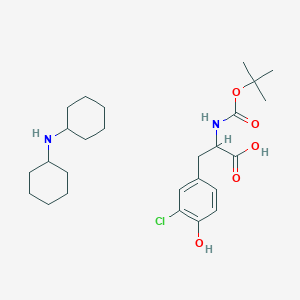
Boc-DL-Tyr(3-Cl)-OH.DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-DL-Tyr(3-Cl)-OH.DCHA is a chemical compound used primarily in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is often utilized in the development of pharmaceuticals and biochemical research. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a 3-chloro substitution on the tyrosine residue.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Tyr(3-Cl)-OH.DCHA typically involves the protection of the amino group of tyrosine with a Boc group, followed by the introduction of a 3-chloro substituent. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves multiple steps, including the protection of functional groups, coupling reactions, and purification.
Análisis De Reacciones Químicas
Types of Reactions
Boc-DL-Tyr(3-Cl)-OH.DCHA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The 3-chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized tyrosine derivatives.
Aplicaciones Científicas De Investigación
Boc-DL-Tyr(3-Cl)-OH.DCHA has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: this compound is employed in the production of biochemical reagents and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Boc-DL-Tyr(3-Cl)-OH.DCHA involves its incorporation into peptides and proteins. The Boc group protects the amino group during synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions. The 3-chloro substitution can influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-DL-Tyr(3-Cl)-OH: Similar to Boc-DL-Tyr(3-Cl)-OH.DCHA but uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Boc-DL-Tyr-OH: Lacks the 3-chloro substitution, making it less reactive in certain reactions.
Boc-DL-Tyr(3-I)-OH: Contains an iodine substitution instead of chlorine, which can alter its chemical properties.
Uniqueness
This compound is unique due to its specific combination of the Boc protecting group and the 3-chloro substitution. This combination provides a balance of stability and reactivity, making it a valuable tool in peptide synthesis and biochemical research.
Propiedades
Fórmula molecular |
C26H41ClN2O5 |
|---|---|
Peso molecular |
497.1 g/mol |
Nombre IUPAC |
3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C14H18ClNO5.C12H23N/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2 |
Clave InChI |
CRXKGJXRIDLZPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


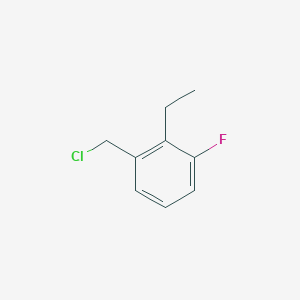
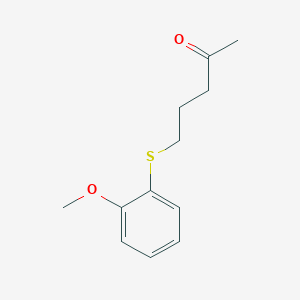
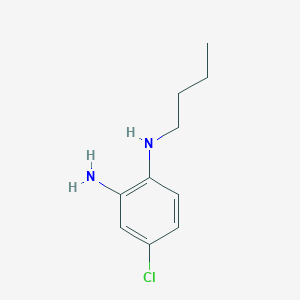
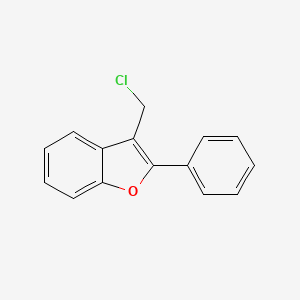
![2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B13649064.png)
![4,6-Dimethylbenzo[d]isothiazole](/img/structure/B13649071.png)
![(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13649073.png)


![{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13649083.png)
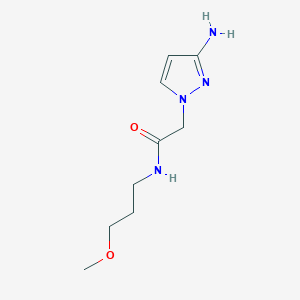
![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B13649089.png)
